molecular formula C15H13NO5S2 B3478880 4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B3478880
M. Wt: 351.4 g/mol
InChI Key: PNDTVNYIGWIIRZ-GHXNOFRVSA-N
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Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a Z-configured benzylidene substituent at the 5-position of the thiazolidinone core. Its structure includes a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylidene moiety to the thiazolidinone scaffold, which is further substituted with a butanoic acid chain at the 3-position .

Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. The 1,3-benzodioxole group in this compound may enhance metabolic stability and lipophilicity, facilitating membrane penetration in biological systems .

Properties

IUPAC Name

4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S2/c17-13(18)2-1-5-16-14(19)12(23-15(16)22)7-9-3-4-10-11(6-9)21-8-20-10/h3-4,6-7H,1-2,5,8H2,(H,17,18)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDTVNYIGWIIRZ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-296485 involves multiple steps, including the formation of thiazolidine and benzodioxole derivatives. The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like thionyl chloride and sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

WAY-296485 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-296485 has a wide range of scientific research applications:

Comparison with Similar Compounds

The compound is compared to structurally related rhodanine derivatives, focusing on substituent variations, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
4-[(5Z)-5-(2H-1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 1,3-Benzodioxole (methylenedioxyphenyl) ~365.4* Hypothesized antimicrobial/antifungal
2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-Methoxyphenyl 337.4 Not reported; methoxy enhances lipophilicity
2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 4-Bromophenyl 400.3 Potential anticancer (bromine as leaving group)
4-[(5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid 4-Bromophenyl-furyl hybrid ~447.3* Enhanced activity due to furan conjugation
(Z)-4-[5-(5-Methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]butanoic acid 5-Methoxyindole ~386.4* Improved antifungal activity

*Calculated based on molecular formula.

Key Findings from Comparative Analysis:

Electron-Withdrawing Groups (e.g., bromine): The 4-bromobenzylidene analog (MW 400.3) may act as a halogen-bond donor, enhancing interactions with biological targets . Heterocyclic Hybrids: The furyl-bromophenyl hybrid (MW ~447.3) demonstrates amplified activity due to extended π-conjugation and improved target binding .

Role of the 1,3-Benzodioxole Group :
The methylenedioxyphenyl substituent in the target compound offers steric bulk and metabolic stability compared to simpler phenyl or indole groups. This may reduce susceptibility to oxidative degradation, a common issue with methoxy or alkyl-substituted analogs .

Acidic Side Chain Modifications: Butanoic acid chains (as in the target compound) balance solubility and membrane permeability. Shorter chains (e.g., propionic acid) reduce solubility, while longer chains (e.g., hexanoic acid) may compromise target specificity .

Biological Activity Trends :
Indole- and benzodioxole-containing derivatives show superior antifungal and antibacterial activity compared to phenyl-substituted analogs. For example, 5-methoxyindole derivatives exhibit MIC values <10 µg/mL against Candida albicans .

Characterization Methods :

  • X-ray Crystallography : SHELXL and SHELXTL programs refine crystal structures, confirming the Z-configuration of the benzylidene group .
  • Spectroscopy : $^1$H NMR and IR verify the thioxo (C=S) and carbonyl (C=O) groups .

Biological Activity

Overview

4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, also known by its CAS number 314751-79-6, is a complex organic compound characterized by a unique combination of functional groups including thiazolidine and benzodioxole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-parasitic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC15H13NO5S2
Molar Mass351.4 g/mol
CAS Number314751-79-6
SynonymsWAY-296485

Antimicrobial Properties

Research has indicated that compounds with thiazolidine structures often exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives of thiazolidinones can inhibit the growth of various bacterial strains. For instance, a study conducted by Liesen et al. (2010) demonstrated that thiazolidinone derivatives exhibited potent activity against Toxoplasma gondii, a parasitic infection that poses serious health risks, particularly in immunocompromised individuals .

Anti-Parasitic Activity

The compound's structural features suggest potential efficacy against parasitic infections. The presence of the thiazolidine ring is known to contribute to the bioactivity of similar compounds. In particular, the anti-Toxoplasma activity was highlighted in a study where several thiazolidinone derivatives were synthesized and tested for their efficacy against Toxoplasma gondii; results indicated promising inhibitory effects .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In one such study, the cytotoxic effects of various thiazolidine derivatives were assessed on human cancer cell lines. The findings suggested that while some derivatives showed significant cytotoxicity, others maintained a favorable safety profile, indicating potential for further development as therapeutic agents .

Case Studies

  • Synthesis and Evaluation of Thiazolidinone Derivatives : A comprehensive study published in the European Journal of Medicinal Chemistry explored the synthesis of various thiazolidinone derivatives and their biological activities. The results demonstrated that specific modifications to the thiazolidine structure could enhance antimicrobial potency while reducing cytotoxicity to human cells .
  • Thiazolidine Derivatives Against Toxoplasma gondii : A focused investigation into the anti-parasitic properties of thiazolidinone derivatives revealed that certain compounds exhibited significant inhibition of Toxoplasma gondii proliferation in vitro. This study underscores the therapeutic potential of these compounds in treating parasitic infections .

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and what key reaction conditions influence yield?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Condensation of a thiosemicarbazide derivative with chloroacetic acid in the presence of sodium acetate and acetic acid to form the thiazolidinone core .
  • Step 2 : Knoevenagel condensation with a substituted benzaldehyde (e.g., 2H-1,3-benzodioxol-5-ylmethylidene) to introduce the Z-configured exocyclic double bond .
  • Step 3 : Functionalization of the butanoic acid side chain via alkylation or ester hydrolysis . Critical parameters include solvent choice (DMF/acetic acid for reflux), temperature (80–100°C), and catalyst (piperidine for condensation). Yields range from 34% to 74% depending on substituent steric effects .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm Z-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for aromatic protons, δ 8.1–8.5 ppm for thione protons) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., S–H···O interactions in the thiazolidinone ring) .

Q. What preliminary biological activities have been reported?

  • Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ ~12 µM) via competitive binding assays .
  • Anticancer Potential : Apoptosis induction in HT-29 colon cancer cells (EC₅₀ ~25 µM) through caspase-3 activation .
  • Antioxidant Effects : DPPH radical scavenging (EC₅₀ ~45 µM) attributed to the benzodioxol group .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in final steps?

  • Byproduct Mitigation : Use TLC-guided purification to remove hydrazone intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes, improving yield by 15–20% .
  • Solvent Optimization : Replace ethanol with DMF for higher solubility of hydrophobic intermediates .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Discrepancies in IC₅₀ values for COX-2 inhibition (12 µM vs. 28 µM in separate studies).
  • Resolution : Validate assays using identical enzyme sources (e.g., recombinant human COX-2) and control for batch-to-batch compound purity .
  • Contradiction : Variability in cytotoxicity between cancer cell lines (e.g., HT-29 vs. MCF-7).
  • Resolution : Perform transcriptomic profiling to identify differential expression of thiazolidinone targets (e.g., PPAR-γ) .

Q. How does substituent variation on the benzodioxol ring affect structure-activity relationships (SAR)?

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance anticancer activity (EC₅₀ improves from 25 µM to 18 µM) but reduce solubility .
  • Methoxy Groups : Increase bioavailability (logP decreases from 3.2 to 2.7) but weaken COX-2 binding affinity .
  • Hydrophobic Chains (e.g., octyloxy) : Improve membrane permeability but introduce metabolic instability .

Q. What strategies address poor aqueous solubility during in vitro testing?

  • Prodrug Design : Synthesize methyl ester analogs to improve solubility, followed by enzymatic hydrolysis in assays .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~150 nm, PDI <0.2) to enhance dispersion .
  • Co-Solvent Systems : Use 10% DMSO in PBS with sonication (30 min at 40°C) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with PPAR-γ (binding energy ≤−8.5 kcal/mol) .
  • Molecular Dynamics (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns trajectories .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with bioactivity .

Notes

  • All methodologies are derived from experimental protocols in cited references.
  • For unresolved contradictions, collaborative validation across labs is recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(5Z)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

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